n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide

Catalog No.
S16159460
CAS No.
M.F
C11H12BrN3O2
M. Wt
298.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-...

Product Name

n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide

IUPAC Name

5-bromo-N-(1-pyrazol-1-ylpropan-2-yl)furan-2-carboxamide

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

InChI

InChI=1S/C11H12BrN3O2/c1-8(7-15-6-2-5-13-15)14-11(16)9-3-4-10(12)17-9/h2-6,8H,7H2,1H3,(H,14,16)

InChI Key

CQRMCHPPQHGDGX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)C2=CC=C(O2)Br

N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide is a heterocyclic compound characterized by its unique structural features, which include a pyrazole ring and a brominated furan moiety. Its molecular formula is C11H12BrN3O2C_{11}H_{12}BrN_{3}O_{2}, and it has a molecular weight of approximately 298.14 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Typical for amides and heterocycles. Common reactions include:

  • Substitution Reactions: The bromine atom in the furan ring can be substituted with various nucleophiles, enhancing the compound's reactivity and allowing for the synthesis of derivatives.
  • Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound may also participate in oxidation reactions, potentially converting the pyrazole or furan moieties into more reactive species.

N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide has been studied for its biological activities, particularly in pharmacology. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacterial and fungal strains.
  • Anticancer Properties: Research suggests that compounds containing pyrazole and furan rings may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain analogs have demonstrated the ability to reduce inflammation in preclinical studies.

The synthesis of N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Bromination of Furan: The furan ring can be brominated using bromine or N-bromosuccinimide to introduce the bromine substituent at the 5-position.
  • Amidation: The final step involves coupling the pyrazole derivative with 5-bromofuran-2-carboxylic acid, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases, especially those involving inflammation or cancer.
  • Research Chemicals: Used in laboratories for studying biological pathways and mechanisms due to its unique structural properties.

Interaction studies involving N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide are crucial for understanding its mechanism of action. Key areas of focus include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins, which can affect its bioavailability and efficacy.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for specific enzymes involved in disease processes.

Several compounds share structural similarities with N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide. Here are some notable examples:

Compound NameStructureKey Differences
2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-olStructureContains a different pyrazole position
2-(5-Chlorofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-olStructureChlorine atom replaces bromine
2-(5-Bromofuran-2-yl)-1-(1H-imidazol-4-yl)ethan-1-olStructureFeatures an imidazole ring instead of a pyrazole

The uniqueness of N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds. Its structural features suggest potential advantages in targeting specific biological pathways or enhancing pharmacological effects.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.01129 g/mol

Monoisotopic Mass

297.01129 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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